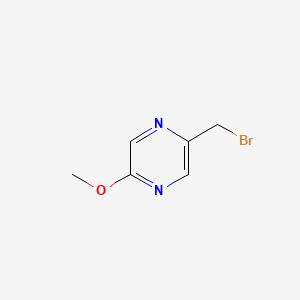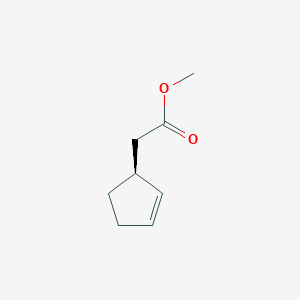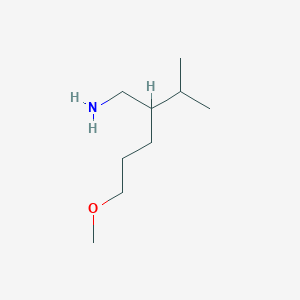
2-Isopropyl-5-methoxypentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methoxypentan-1-amine is an organic compound with a complex structure that includes an isopropyl group, a methoxy group, and an amine group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methoxypentan-1-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyl halide. For instance, the reaction of 2-isopropyl-5-methoxypentyl chloride with ammonia or a primary amine under basic conditions can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation reactions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methoxypentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Isopropyl-5-methoxypentan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methoxypentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The methoxy group may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylphenol: Known for its antioxidant and anti-inflammatory properties.
2-Isopropyl-5-methylcyclohexyl heptanoate: Used as a permeation enhancer in pharmaceutical formulations.
Uniqueness
2-Isopropyl-5-methoxypentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an isopropyl group, methoxy group, and amine group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
5-methoxy-2-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-8(2)9(7-10)5-4-6-11-3/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
SDAHISNBCFCOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCOC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


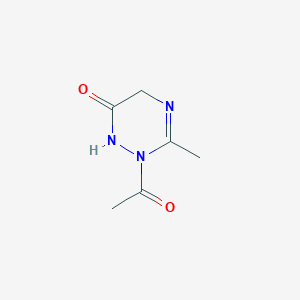
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)



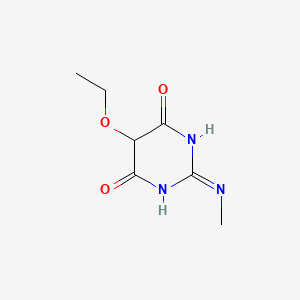
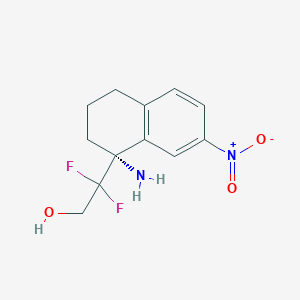
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)

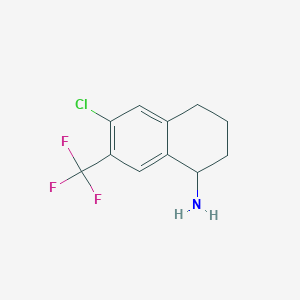
![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
